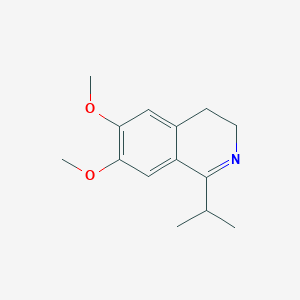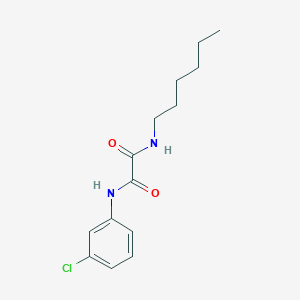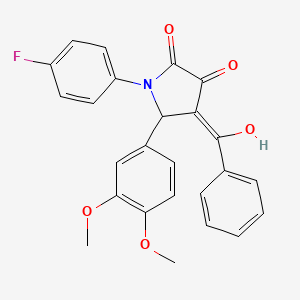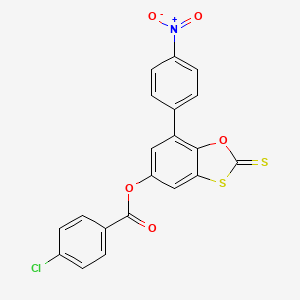
6,7-Dimethoxy-1-(propan-2-yl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE is a chemical compound with the molecular formula C15H21NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for 1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The compound’s electrophilic character is increased through quaternization, which enhances its reactivity and facilitates intermolecular hydride transfer .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Similar in structure but with a methyl group instead of an isopropyl group.
1-ETHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Contains an ethyl group instead of an isopropyl group.
1-PHENYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Features a phenyl group in place of the isopropyl group.
Uniqueness
1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6,7-dimethoxy-1-propan-2-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9H,5-6H2,1-4H3 |
InChI Key |
IIAJULAFFLVAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NCCC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dioxo-N-(pyridin-2-yl)-2-[3-(pyridin-2-ylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11102234.png)

![bis{4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11102242.png)
![4-{4-[(1E)-1-(9H-fluoren-9-ylidenehydrazinylidene)ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11102252.png)
![6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-3-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)carbonyl]-2H-pyran-2,4(3H)-dione](/img/structure/B11102254.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11102291.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-iodo-2-methylphenyl)acetamide]](/img/structure/B11102293.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11102306.png)
![2-{1-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11102313.png)

![3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one](/img/structure/B11102320.png)
![N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11102324.png)
